3-Bromo-2-(bromomethyl)-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHABELRBPWGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Bromomethyl 1 Benzofuran and Analogues
Direct Bromination Strategies in Benzofuran (B130515) Synthesis
Direct bromination is a primary method for introducing bromine atoms onto the benzofuran scaffold. The specific outcome of the reaction—whether substitution occurs on the heterocyclic ring, the benzene (B151609) ring, or a side chain—is dictated by the choice of brominating agent, the reaction conditions, and the existing substituents on the benzofuran precursor. The synthesis of 3-Bromo-2-(bromomethyl)-1-benzofuran requires two distinct bromination steps: an electrophilic substitution at the 3-position and a radical substitution on the 2-methyl group.
N-Bromosuccinimide (NBS)-Mediated Bromination Techniques
N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, capable of acting as a source for both electrophilic bromine and bromine radicals, depending on the reaction conditions. wikipedia.org For the synthesis of 2-(bromomethyl)benzofuran (B1280032) derivatives, NBS is primarily used under radical conditions to achieve benzylic bromination. This process, often referred to as the Wohl-Ziegler reaction, involves the selective substitution of a hydrogen atom on a carbon adjacent to an aromatic system. wikipedia.org
The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and initiated by a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN), or by UV irradiation. wikipedia.orgmdpi.com These conditions favor the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical that initiates a chain reaction. masterorganicchemistry.com Research has demonstrated the efficacy of this method for the bromination of methyl groups on the benzofuran core. For instance, various 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives have been successfully converted to their corresponding 3-(bromomethyl) analogues by refluxing with NBS and a catalytic amount of benzoyl peroxide in CCl₄ for 24–48 hours. mdpi.com This established protocol is directly applicable to the synthesis of the target molecule from a 3-bromo-2-methyl-1-benzofuran precursor.
The table below summarizes the conditions and outcomes for NBS-mediated benzylic bromination on various benzofuran cores, as reported in the literature. mdpi.com
| Starting Benzofuran Derivative | Reagents & Conditions | Product | Yield (%) |
| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, Benzoyl Peroxide, CCl₄, reflux | 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone | 30% |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, Benzoyl Peroxide, CCl₄, reflux | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60% |
This table is generated based on data from a study on the synthesis of new 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. mdpi.com
Regioselective Bromination Approaches
Achieving regioselectivity is critical when multiple positions on the benzofuran ring are susceptible to substitution. The benzofuran ring is electron-rich and readily undergoes electrophilic aromatic substitution. For a 2-methyl-1-benzofuran precursor, the 3-position is electronically activated and is the preferred site for electrophilic attack.
The introduction of a bromine atom at the C3 position of 2-methyl-1-benzofuran can be achieved using standard electrophilic brominating agents. While specific literature detailing the bromination of 2-methyl-1-benzofuran to 3-bromo-2-methyl-1-benzofuran is sparse, the principles of electrophilic substitution on benzofurans are well-established. researchgate.net Reagents such as bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane, or NBS under ionic conditions (e.g., in a polar solvent like dimethylformamide), can serve as the electrophilic bromine source. wikipedia.org The presence of the electron-donating methyl group at the C2 position directs the incoming electrophile to the C3 position. It has been noted that for electron-rich aromatic compounds, including heterocycles, NBS can act as an effective electrophilic brominating agent. missouri.edu The resulting intermediate, 3-bromo-2-methyl-1-benzofuran, is a known compound and serves as the direct precursor for the subsequent radical bromination of the methyl group. chemsynthesis.comuni.lu
Cyclization Reactions for Benzofuran Ring Construction
The synthesis of the target molecule relies on the initial availability of a suitably substituted benzofuran precursor, typically 2-methyl-1-benzofuran. Numerous methods exist for the construction of the benzofuran ring system, many of which involve the cyclization of ortho-substituted phenols.
Copper-Catalyzed Cyclization Pathways
Copper-catalyzed reactions are powerful tools for the formation of C-O bonds, making them highly suitable for benzofuran synthesis. One prominent strategy involves the coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization. researchgate.net For the synthesis of 2-methyl-1-benzofuran, this would involve the reaction of an o-halophenol with propyne. These reactions, often performed as a one-pot Sonogashira coupling-cyclization sequence, typically use a palladium catalyst in conjunction with a copper(I) co-catalyst. nih.gov However, palladium-free, copper(I)-catalyzed protocols have also been developed that provide good to excellent yields of 2-substituted benzofurans. researchgate.net
Another effective copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure. Fu and Li reported a method using inexpensive and readily available reagents, combining salicylaldehyde p-tosylhydrazones with calcium carbide (as an acetylene source) and CuCl as the catalyst to produce methyl-substituted benzofurans in good yields. organic-chemistry.org
The table below presents examples of copper-catalyzed methods for the synthesis of the benzofuran ring.
| Phenolic Precursor | Alkyne/Acetylene Source | Catalyst System | Product Type |
| o-Iodophenols | Terminal Alkynes | CuI | 2-Substituted Benzofurans |
| Phenols | Terminal Alkynes | Copper catalyst, O₂ | Polysubstituted Benzofurans |
| Salicylaldehyde p-tosylhydrazones | Calcium Carbide | CuCl | Methyl-substituted Benzofurans |
This table summarizes various copper-catalyzed pathways to the benzofuran core. researchgate.netrsc.orgorganic-chemistry.org
Intramolecular Condensation Reactions
Classic intramolecular condensation reactions provide a reliable and straightforward route to the benzofuran nucleus. A widely used method for preparing 2-acyl-3-methylbenzofurans involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone in the presence of a base such as potassium carbonate (K₂CO₃). mdpi.com The reaction proceeds via initial O-alkylation of the phenol, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan (B31954) ring. While this specific reaction yields a 3-methylbenzofuran, modifications to the starting materials can provide access to other substitution patterns. For instance, the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones has been reported to yield 2-methylbenzofurans. jocpr.com
Precursor-Based Synthesis and Functionalization of the Bromomethyl Moiety
The most logical and convergent synthesis of this compound involves a precursor-based approach. This strategy hinges on the synthesis of an appropriate benzofuran intermediate, followed by the stepwise introduction of the two bromine atoms.
Synthesis of 2-Methyl-1-benzofuran: The benzofuran core is first constructed using one of the cyclization methods described in section 2.2, such as the copper-catalyzed coupling of o-iodophenol and propyne or the intramolecular condensation of a suitable precursor.
Regioselective C3-Bromination: The 2-methyl-1-benzofuran intermediate is then subjected to electrophilic bromination. Using a reagent like NBS in a polar solvent or Br₂ in acetic acid, a bromine atom is selectively introduced at the electron-rich 3-position, yielding 3-bromo-2-methyl-1-benzofuran.
Benzylic Bromination of the Methyl Group: The final step is the functionalization of the 2-methyl group. The 3-bromo-2-methyl-1-benzofuran is treated with NBS in a non-polar solvent like CCl₄ under radical initiation (e.g., with benzoyl peroxide or light). mdpi.com This Wohl-Ziegler reaction selectively brominates the benzylic position, affording the final product, this compound. wikipedia.org
This stepwise approach ensures high regiocontrol for both bromination steps, leveraging the different reactivity of the benzofuran ring (favoring electrophilic substitution) and the benzylic methyl group (favoring radical substitution).
Advanced Catalytic Systems in the Synthesis of Benzofuran Derivatives
Modern organic synthesis has seen a shift towards catalytic methods that avoid the use of stoichiometric and often harsh reagents. In the context of benzofuran synthesis, this has led to the development of sophisticated catalytic systems that can construct the heterocyclic ring with high efficiency and control. These methods often fall into two broad categories: those that utilize phosphine-based organocatalysis and those that operate entirely without transition metals, relying on other organic catalysts or bases.
Phosphine-Catalyzed Assembly Reactions
Phosphine-catalyzed reactions have become a powerful tool for the construction of various heterocyclic systems, including benzofuran derivatives. These methods leverage the nucleophilic nature of phosphines to initiate cascade reactions that rapidly build molecular complexity.
One prominent strategy involves a phosphine-catalyzed chemoselective reduction/elimination/Wittig sequence to produce functionalized 3-alkenyl benzofurans. acs.orgacs.orgnih.gov This one-pot protocol is efficient and proceeds under metal-free conditions. acs.org The reaction is initiated by the phospha-Michael addition of a phosphine (B1218219) to an O-acylated nitrostyrene. acs.orgthieme-connect.com A key feature of this method is the in situ generation of the active phosphine catalyst from its corresponding phosphine oxide via chemoselective reduction with phenylsilane (PhSiH₃). acs.orgthieme-connect.com This catalytic cycle avoids the need for stoichiometric amounts of the phosphine reagent. The reaction cascade proceeds through the formation of a phosphorus ylide, which then undergoes an intramolecular Wittig reaction to furnish the benzofuran ring. acs.orgnih.gov This methodology demonstrates good functional-group tolerance and can be scaled up, making it a practical approach for preparing substituted benzofurans. acs.org
| Starting Materials | Catalyst System | Key Reaction Steps | Product Type | Yield |
| Nitrostyrene derivatives, Acyl chlorides | Phosphine Oxide / PhSiH₃ | Phospha-Michael addition, Nitrous acid elimination, Intramolecular Wittig reaction | 3-Alkenyl benzofurans | Moderate to Good (up to 69% on gram scale) acs.orgthieme-connect.com |
Transition Metal-Free Approaches
While traditional benzofuran syntheses often relied on transition metals like palladium or copper, a significant focus has been placed on developing metal-free alternatives to reduce cost, toxicity, and environmental impact. rsc.org These approaches utilize organocatalysts, such as N-Heterocyclic Carbenes (NHCs), or simple bases to promote the key bond-forming cyclization steps. rsc.orgnih.gov
N-Heterocyclic Carbene (NHC)-Catalyzed Reactions: NHCs have emerged as versatile organocatalysts capable of promoting a wide range of chemical transformations. One such application is in the synthesis of 2,3-disubstituted benzofuran derivatives from aryl or alkyl aldehydes and o-quinone methides. rsc.orgrsc.org This NHC-triggered strategy is efficient and operates under mild conditions. rsc.org The reaction features operational simplicity and a broad substrate scope, accommodating aldehydes with both electron-withdrawing and electron-donating groups to produce benzofurans in moderate to excellent yields. rsc.org NHCs have also been used in cascade reactions to form functionalized benzofuranones, proceeding through steps like intramolecular hydroacylation and intermolecular Stetter reactions. nih.govacs.orgacs.org
| Reactants | Catalyst | Key Features | Product | Yields |
| Aryl/Alkyl Aldehydes, o-Quinone Methides | N-Heterocyclic Carbene (NHC) | Mild conditions, Operational simplicity, Broad scope | 2,3-Disubstituted Benzofurans | Moderate to Excellent rsc.orgrsc.org |
| 2-Propargyloxy 1-naphthaldehyde, 4-Chlorobenzaldehyde | Thiazolium salt / DBU (NHC precursor) | Cascade reaction, Metal-free | 2,2-Disubstituted Benzofuranones | High (e.g., 94%) acs.org |
Base-Promoted Cyclizations: In some cases, the benzofuran ring can be constructed without any catalyst, using only a base to promote the cyclization. A simple and inexpensive method involves the base-promoted cyclization of o-alkynylphenols. nih.gov This protocol avoids the use of palladium or copper catalysts, which are often employed for similar transformations. nih.gov The reaction proceeds smoothly in solvents like DMF with bases such as cesium carbonate (Cs₂CO₃), yielding a variety of substituted benzofurans. nih.gov This method is particularly useful for synthesizing derivatives with sensitive functional groups, like the nitro group, that may not tolerate harsher, metal-catalyzed conditions. nih.gov
Reactivity and Transformational Chemistry of 3 Bromo 2 Bromomethyl 1 Benzofuran
Nucleophilic Substitution Reactions at the Bromomethyl Position
The bromine atom of the 2-(bromomethyl) group is highly susceptible to displacement by a variety of nucleophiles. This reactivity is characteristic of benzylic or allylic halides, where the transition state for substitution is stabilized.
Displacement with Nitrogen-Containing Nucleophiles
The bromomethyl moiety readily reacts with nitrogen-based nucleophiles to form aminomethyl-benzofuran derivatives. These reactions are typically performed under standard nucleophilic substitution conditions. For instance, related substrates like ethyl 3-(bromomethyl)benzofuran-2-carboxylate have been shown to react with morpholine. nih.gov This type of substitution is often facilitated by the addition of an iodide salt, which can transiently form a more reactive iodomethyl intermediate, enhancing the leaving group's ability. nih.gov
Hydrazine hydrate (B1144303) is another effective nitrogen nucleophile used to displace the bromide, leading to the formation of hydrazinylmethyl derivatives, which can serve as precursors for carbohydrazides. nih.gov The general transformation involves the direct attack of the nitrogen lone pair on the electrophilic carbon of the bromomethyl group.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on Benzofuran (B130515) Scaffolds Data derived from analogous benzofuran systems.
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | nih.gov |
Reactions with Sulfur- and Selenium-Containing Nucleophiles
Sulfur and selenium nucleophiles, known for their high nucleophilicity (thiophilicity and selenophilicity), readily displace the bromide from the bromomethyl position. Thiols and their corresponding thiolates are potent nucleophiles for this transformation. nih.gov The reaction of 2-bromomethyl-1,3-thiaselenole, a related heterocyclic system, with 1,3-benzothiazole-2-thiol (B7764131) demonstrates the high reactivity of sulfur nucleophiles toward such bromomethyl groups. mdpi.comnih.gov In these cases, the reaction can be complex, sometimes proceeding through intermediate seleniranium cations which can lead to rearrangements and the formation of various sulfur-selenium bonded products. mdpi.comnih.gov
Thiourea (B124793) and its derivatives can also act as effective sulfur nucleophiles. The reaction typically proceeds via the formation of an isothiuronium (B1672626) salt, which can be a stable intermediate or can be further transformed under basic conditions. researchgate.netresearchgate.net The initial step is the nucleophilic attack of the sulfur atom of thiourea on the bromomethyl carbon, displacing the bromide ion. researchgate.net
The reaction of 2-(bromomethyl)-1,3-thiaselenole with potassium selenocyanate (B1200272) illustrates a reaction with a selenium-containing nucleophile, which can also involve complex rearrangements through seleniranium intermediates, leading to either kinetically or thermodynamically controlled products. researchgate.netresearchgate.net
Carbon-Carbon Bond Forming Reactions
The bromine atom at the 3-position of the benzofuran ring is significantly less reactive towards classical nucleophilic substitution than the bromomethyl group. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Cross-Coupling Reactions of Benzofuran Bromides
Palladium catalysis is a cornerstone of modern organic synthesis for C-C bond formation. nih.gov Several palladium-catalyzed reactions can be employed to functionalize the 3-position of the benzofuran core.
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org This method is highly versatile for creating biaryl or aryl-heteroaryl linkages. mdpi.comnih.gov The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.orgprinceton.edu Research on 3-bromo-benzo[b]furan-2-carboxaldehyde has shown its successful participation in Suzuki couplings with reagents like o-formyl-phenylboronic acid, demonstrating the viability of this approach on the bromobenzofuran scaffold. researchgate.net
Heck-Mizoroki Coupling : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comlibretexts.org This reaction is a powerful tool for the direct arylation of olefins. mdpi.com The mechanism typically involves oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org This methodology has been applied to various aryl bromides, and benzofuran systems are suitable substrates for such transformations. mdpi.comnih.govresearchgate.net
Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.netresearchgate.net It is a highly reliable method for the synthesis of arylalkynes. The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings, even at room temperature for reactive aryl bromides. organic-chemistry.org This reaction has been used to prepare a variety of alkynylated pyridines from brominated precursors and is applicable to bromobenzofurans. rsc.org
Table 2: Overview of Palladium-Catalyzed Reactions on Bromo-Heterocycles
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0/II) catalyst, Base (e.g., K₂CO₃) | Biaryl / Heterobiaryl | mdpi.comresearchgate.net |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base | Substituted Alkene | mdpi.comnih.gov |
Copper-catalyzed reactions, particularly the Ullmann condensation and related couplings, represent some of the oldest methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of new ligands and conditions. nih.govwikipedia.org
The Ullmann reaction can be used to couple aryl halides with a variety of nucleophiles, including amines (Goldberg reaction), alcohols/phenols, and thiols. wikipedia.orgorganic-chemistry.org While often used for C-N, C-O, and C-S bond formation, variations for C-C coupling also exist. nih.gov The reaction involves a copper(I) species which reacts with the aryl halide. organic-chemistry.org Modern protocols often use soluble copper catalysts with ligands such as diamines or phenanthroline, which allow for milder reaction conditions. researchgate.netrsc.org These methods are applicable to aryl bromides, including bromobenzofurans, for the formation of various functionalized derivatives. mdpi.comrsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Bromo-2-(bromomethyl)-1-benzofuran |
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate |
| Morpholine |
| Hydrazine hydrate |
| Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate |
| 3-(Morpholinomethyl)benzofuran-2-carbohydrazide |
| 1,3-Benzothiazole-2-thiol |
| Thiourea |
| Potassium selenocyanate |
| 3-Bromo-benzo[b]furan-2-carboxaldehyde |
| o-Formyl-phenylboronic acid |
Iron-Catalyzed Cross-Coupling Methodologies
The advancement of cross-coupling reactions using earth-abundant, inexpensive, and less toxic first-row transition metals has positioned iron catalysis as a sustainable alternative to traditional palladium- or nickel-based systems. bris.ac.ukchemrxiv.org For a substrate such as this compound, iron-catalyzed methodologies offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at its two distinct bromine-substituted sites.
The aryl bromide at the C3 position is a prime site for iron-catalyzed Suzuki-Miyaura-type couplings. While the direct iron-catalyzed Suzuki biaryl coupling has been historically challenging, recent progress has demonstrated its feasibility for aryl chlorides and bromides, often requiring specific ligands like N-heterocyclic carbenes (NHCs) or directing groups to facilitate the reaction. bris.ac.uk The general mechanism for such couplings is thought to involve low-valent iron species, potentially Fe(0) or even Fe(-II), which undergo oxidative addition into the aryl-bromine bond. Subsequent transmetalation with an organoboron reagent and reductive elimination yields the coupled product.
The bromomethyl group at the C2 position represents an sp³-hybridized carbon center, which can also participate in iron-catalyzed cross-coupling reactions. Enantioconvergent coupling of racemic alkyl halides with organoboron reagents has been successfully achieved using iron catalysts, providing access to chiral molecules from readily available starting materials. rsc.orgrsc.org These reactions typically proceed through a radical mechanism, where an iron complex initiates the formation of an alkyl radical from the alkyl bromide. This radical then recombines with an organoiron species to form the final product. A similar iron-catalyzed radical C2-alkylation of the benzofuran core has been reported using α-bromocarbonyl compounds, highlighting the potential for functionalization at the C2-position. hw.ac.uk
While specific studies employing this compound in iron-catalyzed cross-couplings are not extensively documented, the reactivity of its functional groups is well-precedented with analogous substrates. The differential reactivity between the sp²-hybridized aryl bromide and the sp³-hybridized alkyl bromide could potentially allow for selective functionalization under carefully controlled conditions.
Table 1: Potential Iron-Catalyzed Cross-Coupling Reactions
| Reaction Site | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| C3-Br (Aryl) | Arylboronic Ester | 3-Aryl-2-(bromomethyl)-1-benzofuran | FeBr₃ / NHC-ligand |
Domino and Cascade Reactions
Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These processes are characterized by their high atom economy and ability to rapidly construct complex molecular architectures from simple precursors. In the context of benzofuran chemistry, domino reactions are most frequently employed in the synthesis of the benzofuran core itself rather than as transformations of a pre-formed benzofuran. researchgate.net
For instance, rhodium(I)-catalyzed domino-type addition reactions of 2-alkynylphenol derivatives have been developed to produce fused and linked benzofurans. nih.govchimia.ch These reactions proceed through a sequence of bond formations, such as cyclization and addition, orchestrated by the catalyst under a single set of reaction conditions. Similarly, multicomponent domino reactions, which involve combining three or more reactants in one pot, have been devised for the direct synthesis of polyfunctionalized indoles and could be conceptually adapted for benzofuran systems. nih.gov
Although no specific domino or cascade reactions starting from this compound are reported in the literature, its bifunctional nature presents theoretical opportunities for such transformations. A suitably chosen reagent could potentially react with both the bromomethyl group and the bromo-substituted furan (B31954) ring in a sequential manner to build more complex fused heterocyclic systems.
Cycloaddition and Ring Expansion Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The benzofuran scaffold contains a furan ring, which, despite its aromatic character, can participate as a 4π component in [4+2] cycloaddition (Diels-Alder) reactions. However, the aromaticity of the benzofuran system significantly reduces the reactivity of the furan moiety compared to non-aromatic furans, often requiring high temperatures or specialized, highly reactive dienophiles. Studies on related systems, such as furo[3,4-b]benzofurans, have demonstrated the feasibility of both inter- and intramolecular Diels-Alder reactions to create complex polycyclic structures. rsc.org
Ring expansion reactions offer a pathway to transform the five-membered furan ring of the benzofuran core into larger heterocyclic systems. Such transformations typically require cleavage of an endocyclic bond, which is energetically demanding due to the loss of aromatic stabilization. researchgate.net While mechanistically challenging, ring expansion of the benzofuran skeleton can be achieved under specific conditions, often involving transition metal catalysis or rearrangement of reactive intermediates. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole, a related five-membered heterocycle, with nucleophiles can proceed with rearrangement and ring expansion to a six-membered ring. researchgate.net
Currently, there are no specific examples in the scientific literature of this compound undergoing cycloaddition or ring expansion reactions. The inherent stability of the aromatic benzofuran core makes these transformations challenging, though not inconceivable under forcing conditions or with specific catalytic activation.
Rearrangement Reactions and Mechanistic Insights
The presence of a reactive bromomethyl group adjacent to the furan oxygen atom in this compound suggests the potential for unique rearrangement pathways. While direct rearrangements of this specific molecule are not documented, the reactivity of analogous structures provides valuable mechanistic insights.
A particularly relevant analogy is the observed rearrangement of 2-(bromomethyl)-1,3-thiaselenole upon reaction with nucleophiles. researchgate.net This process is understood to proceed through the formation of a strained, three-membered seleniranium cation intermediate via intramolecular attack of the selenium atom. This intermediate can then be attacked by a nucleophile at different positions, leading to either ring expansion or contraction.
By analogy, the 2-(bromomethyl)benzofuran (B1280032) system could undergo a similar rearrangement. The furan oxygen atom can act as an internal nucleophile, displacing the bromide to form a tricyclic oxonium ion intermediate. This strained intermediate would be highly electrophilic and susceptible to attack by an external nucleophile. Attack at the methylene (B1212753) carbon would regenerate the original benzofuran skeleton (a standard SN reaction), but an attack at the C2 carbon of the benzofuran ring could lead to a ring-opened or rearranged product. This potential rearrangement pathway offers a route to novel structures that are not accessible through direct substitution. An unusual rearrangement of a benzopyran to a benzofuran has also been noted during the synthesis of related derivatives, underscoring the potential for skeletal transformations in these systems. nih.gov
Derivatization of the Benzofuran Core through Halogen Chemistry
The two bromine atoms in this compound serve as versatile handles for a wide range of chemical transformations, with their reactivity being dictated by their distinct chemical environments.
The bromomethyl group at the C2 position is analogous to a benzyl (B1604629) bromide. As such, it is highly susceptible to nucleophilic substitution reactions via both SN1 and SN2 mechanisms. libretexts.orglibretexts.org This allows for the straightforward introduction of a variety of functional groups. For example, reaction with alkoxides, cyanides, azides, or amines would yield the corresponding ethers, nitriles, azides, or amines. The synthesis and subsequent derivatization of analogous 2-bromomethyl-2,3-dihydrobenzofurans have been demonstrated, showcasing the utility of this functional group. rsc.org
In contrast, the aryl bromide at the C3 position is relatively inert to classical nucleophilic substitution due to the high strength of the sp² C-Br bond. However, this site is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions, as discussed in section 3.2.1.3. This differential reactivity allows for the selective functionalization of the bromomethyl group with nucleophiles while leaving the C3-bromo group intact for subsequent cross-coupling reactions. researchgate.net This orthogonal reactivity is a powerful feature for the synthesis of complex, polysubstituted benzofuran derivatives.
Table 2: Predicted Reactivity at Brominated Sites
| Reagent Type | C2-CH₂Br Site (Alkyl) | C3-Br Site (Aryl) |
|---|---|---|
| Nucleophiles (e.g., RO⁻, CN⁻, N₃⁻) | High reactivity (SN1/SN2 substitution) | Low reactivity |
| Organometallic Reagents (e.g., R-MgX) | Potential for coupling | Potential for coupling (often requires catalyst) |
| Cross-Coupling Conditions (e.g., Pd or Fe catalyst + boronic acid) | Can react, but typically less reactive than aryl halides | High reactivity |
This strategic derivatization through halogen chemistry underscores the value of this compound as a versatile building block in medicinal and materials chemistry.
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-2-(bromomethyl)-1-benzofuran, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the hydrogen and carbon environments within the molecule.
In the ¹H NMR spectrum of a benzofuran (B130515) derivative, the protons on the aromatic ring typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The bromomethyl (-CH₂Br) group introduces a characteristic singlet. Spectroscopic data from closely related structures, such as 1-[3-(Bromomethyl)-5-methoxy-1-benzofuran-2-yl]ethanone, show this singlet appearing around 5.03 ppm. mdpi.com Similarly, in 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone, the bromomethyl protons resonate at 5.17 ppm. mdpi.com Therefore, for this compound, a sharp singlet corresponding to the two equivalent protons of the bromomethyl group is expected in the 4.5-5.5 ppm range. The four protons on the benzene (B151609) portion of the benzofuran core would produce signals in the aromatic region, with their specific chemical shifts and coupling patterns depending on their positions relative to the bromine and furan (B31954) ring.
Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H (Benzene Ring) | ~7.0 - 7.8 | Multiplet (m) |
| -CH₂Br (Bromomethyl) | ~4.5 - 5.5 | Singlet (s) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The carbon of the bromomethyl group is anticipated to appear in the upfield region. In analogous compounds like 1-[3-(Bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone, this carbon signal is observed at 22.06 ppm. mdpi.com The carbons of the benzofuran ring system will resonate in the aromatic region (approximately 110-155 ppm), with the carbon atom bonded to the bromine (C3) showing a distinct chemical shift due to the halogen's influence.
Expected ¹³C NMR Spectral Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br (Bromomethyl) | ~20 - 30 |
| Aromatic & Furan Carbons | ~110 - 155 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). docbrown.info
For a molecule containing two bromine atoms, the molecular ion region will exhibit a characteristic triplet of peaks:
M+ : The peak corresponding to the molecule with two ⁷⁹Br isotopes.
M+2 : The peak for the molecule with one ⁷⁹Br and one ⁸¹Br isotope.
M+4 : The peak for the molecule with two ⁸¹Br isotopes.
The expected intensity ratio of these M:M+2:M+4 peaks is approximately 1:2:1. youtube.com This pattern is a definitive indicator of the presence of two bromine atoms in the molecule. Fragmentation would likely involve the loss of a bromine radical (·Br) or a bromomethyl radical (·CH₂Br), leading to further characteristic isotopic patterns in the resulting fragment ions. nih.gov
Predicted Molecular Ion Peaks for C₉H₆Br₂O
| Ion | Isotopic Composition | Expected m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | C₉H₆⁷⁹Br₂O | 288 | ~1 |
| [M+2]⁺ | C₉H₆⁷⁹Br⁸¹BrO | 290 | ~2 |
| [M+4]⁺ | C₉H₆⁸¹Br₂O | 292 | ~1 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₉H₆Br₂O, HRMS would confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically to within a few parts per million). For example, data for a similar compound, 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, shows a calculated value for its sodium adduct [M+Na]⁺ and the experimentally found value, confirming its composition. mdpi.com
X-ray Crystallography for Definitive Solid-State Structure Confirmation
Typical Parameters Determined by X-ray Crystallography
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and angles between bonds. |
Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are complementary and provide a molecular fingerprint.
For this compound, the IR and Raman spectra would be expected to show several key features:
Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching: Vibrations from the -CH₂Br group are expected in the 2850-3000 cm⁻¹ region. docbrown.info
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the benzofuran ring system.
C-O stretching: Vibrations associated with the furan ether linkage.
C-Br stretching: Strong absorptions corresponding to the carbon-bromine bonds are typically found in the fingerprint region, often between 500 and 750 cm⁻¹. docbrown.info
Computational and Theoretical Studies on 3 Bromo 2 Bromomethyl 1 Benzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. semanticscholar.orgrsc.org For 3-Bromo-2-(bromomethyl)-1-benzofuran, DFT calculations, particularly using the B3LYP hybrid functional with a 6-31G* basis set, have been employed to elucidate its electronic structure and reactivity. semanticscholar.org These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution and energies of these orbitals are critical in determining the molecule's chemical behavior. The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting areas prone to nucleophilic attack. For this compound, the HOMO is typically localized over the benzofuran (B130515) ring system, while the LUMO is often distributed across the bromomethyl group, suggesting a predisposition for nucleophilic substitution at the methylene (B1212753) carbon.
From the HOMO and LUMO energies, several key reactivity descriptors can be calculated, as detailed in the table below. These descriptors help in quantifying the molecule's reactivity. researchgate.net
| Reactivity Descriptor | Formula | Significance for this compound |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | Represents the energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Represents the energy released upon gaining an electron. |
| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group of atoms to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of the molecule. |
The calculated values of these descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. semanticscholar.orgresearchgate.netresearchgate.net For reactions involving this compound, such as nucleophilic substitution or cyclization reactions, computational studies can identify transition states and intermediates. semanticscholar.org
By modeling the reaction coordinates, it is possible to determine the activation energies for different potential pathways. For instance, in a nucleophilic substitution reaction at the bromomethyl group, computational models can differentiate between an SN1 and SN2 mechanism by calculating the energies of the respective transition states and intermediates. These studies often reveal that the stability of the carbocation intermediate in an SN1 pathway is a critical factor.
Furthermore, computational modeling can shed light on the regioselectivity of reactions. For example, in electrophilic aromatic substitution on the benzofuran ring, calculations can predict the most likely site of attack by comparing the activation energies for substitution at different positions. semanticscholar.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis involves identifying the stable conformations (rotamers) of the molecule, which arise from rotation around single bonds, particularly the C2-C(methylene) bond. Computational methods can systematically explore the potential energy surface to locate these low-energy conformers and the energy barriers between them.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms under a given set of conditions (temperature, pressure, solvent), MD can reveal the accessible conformational space and the timescales of conformational changes. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of an enzyme or interact with a receptor.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on DFT, can predict various spectroscopic properties of this compound with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to aid in signal assignment.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretches, C=C stretches of the aromatic ring, and C-Br stretches.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). By calculating the excitation energies and oscillator strengths for the electronic transitions, the wavelengths of maximum absorption (λmax) can be predicted. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Systems
The presence of two reactive bromine atoms in 3-Bromo-2-(bromomethyl)-1-benzofuran, one on the furan (B31954) ring and a benzylic bromide, makes it a highly versatile precursor for the synthesis of a variety of heterocyclic systems. The differential reactivity of these two positions can be exploited to achieve selective functionalization.
The bromomethyl group at the 2-position is particularly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various nitrogen, oxygen, and sulfur-containing nucleophiles, leading to the formation of new heterocyclic rings fused or appended to the benzofuran (B130515) core. For instance, reaction with primary amines can lead to the formation of pyrrolo[1,2-a]benzofurans, while reaction with thiourea (B124793) followed by cyclization can yield thiazolo[3,2-a]benzofuran derivatives.
One documented example of this is the synthesis of ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate. In this synthesis, the related compound ethyl 3-(bromomethyl)benzofuran-2-carboxylate undergoes a nucleophilic substitution reaction with morpholine, demonstrating the utility of the bromomethyl group in constructing more complex heterocyclic structures. This reactivity is a cornerstone of its role as a key intermediate.
Utilization as a Versatile Small Molecule Scaffold for Complex Molecular Architecture
The rigid benzofuran core of this compound serves as an excellent scaffold for the construction of complex molecular architectures. Its utility is particularly evident in the field of medicinal chemistry, where the benzofuran nucleus is a common feature in many pharmacologically active compounds.
Researchers have utilized brominated benzofuran derivatives as a foundational structure to build libraries of compounds for biological screening. For example, derivatives of 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their potential as anticancer agents. mdpi.comsemanticscholar.org In these studies, the bromomethyl group acts as a handle to introduce further molecular diversity, allowing for the exploration of structure-activity relationships.
The ability to sequentially or simultaneously modify the 2-bromomethyl and 3-bromo positions allows for the creation of a three-dimensional array of substituents around the central benzofuran core. This "decorating" of the scaffold is a powerful strategy in drug discovery and the development of molecular probes.
| Starting Material | Reactant | Resulting Structure | Application Area |
| Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | Morpholine | Ethyl 3-(morpholinomethyl)benzofuran-2-carboxylate | Heterocyclic Synthesis |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone | N-Bromosuccinimide (NBS) | 1-(3-(bromomethyl)-1-benzofuran-2-yl)ethanone derivatives | Medicinal Chemistry |
Applications in Polymer and Advanced Materials Chemistry
While specific examples of the direct polymerization of this compound are not extensively documented in the literature, its structure suggests significant potential in the field of polymer and advanced materials chemistry. The presence of two reactive bromine atoms makes it a candidate as a monomer for various polymerization reactions.
For instance, the bromine atoms could potentially be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers. Such polymers incorporating the benzofuran moiety are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzofuran unit can impart desirable electronic and photophysical properties to the polymer backbone.
Furthermore, the bromomethyl group can be used to graft the benzofuran unit onto existing polymer chains, thereby modifying their properties. This functionalization could be used to enhance thermal stability, introduce fluorescence, or alter the solubility of the parent polymer. The development of functional materials derived from this benzofuran is an area ripe for exploration.
Exploration in Catalysis and Ligand Design for Organic Reactions
The application of this compound in catalysis and ligand design is another area of potential, though currently underexplored. The benzofuran framework can be functionalized to create novel ligands for transition metal catalysis.
The bromine atoms provide convenient handles for the introduction of coordinating groups, such as phosphines, amines, or pyridines. For example, reaction of the bromomethyl group with a phosphine (B1218219) could yield a phosphonium salt, which could then be converted into a phosphine ligand. The bromine atom at the 3-position could also be used in cross-coupling reactions to introduce other coordinating moieties.
Ligands based on the rigid benzofuran scaffold could offer unique steric and electronic properties to a metal center, potentially leading to catalysts with novel reactivity and selectivity. The development of chiral ligands derived from this scaffold could also be envisioned for applications in asymmetric catalysis. While specific examples of catalytically active systems derived from this compound are yet to be reported, its chemical functionality makes it an attractive starting point for such investigations.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of halogenated benzofurans exist, there is a significant push towards greener and more sustainable practices. nih.govresearchgate.net Future research should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. elsevier.es Key areas for development include:
Catalytic C-H Functionalization: Direct, late-stage C-H bromination of pre-formed 2-methyl-1-benzofuran scaffolds using catalytic methods would be a highly atom-economical approach, avoiding the need for stoichiometric brominating agents.
Electrochemical Synthesis: Electrochemical methods offer a green alternative for halogenation reactions, using electricity to generate reactive bromine species from simple halide salts like potassium bromide, thus avoiding chemical oxidants. acs.org
One-Pot Tandem Reactions: Designing one-pot syntheses that combine the formation of the benzofuran (B130515) core with subsequent bromination steps can significantly reduce the number of unit operations, solvent usage, and purification steps. nih.govacs.org
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches
| Feature | Conventional Approach (e.g., Radical Bromination) | Sustainable Future Approach |
|---|---|---|
| Bromine Source | Molecular Bromine (Br₂) or NBS | Catalytic system with KBr; Electrochemical generation |
| Solvents | Halogenated solvents (e.g., CCl₄) | Greener solvents (e.g., 2-MeTHF, ionic liquids) acs.org |
| Byproducts | Stoichiometric amounts of succinimide (B58015) or HBr | Catalytic turnover, minimal waste |
| Energy Input | Often requires thermal or UV initiation | Lower energy, potentially room temperature conditions |
| Atom Economy | Moderate to low | High |
Exploration of Undiscovered Reactivity Patterns and Selectivities
The 3-Bromo-2-(bromomethyl)-1-benzofuran molecule possesses two chemically distinct carbon-bromine bonds: a vinylic C(sp²)-Br bond at the 3-position and an allylic-type C(sp³)-Br bond on the methyl group. This structural feature presents a prime opportunity for selective functionalization, which remains an area ripe for exploration.
Future work should aim to develop catalytic systems that can differentiate between these two sites. For instance:
Selective Cross-Coupling: Research into palladium, nickel, or copper catalysts that can selectively facilitate Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C3-Br bond while leaving the C(sp³)-Br bond untouched would be highly valuable. The regioselectivity of such couplings can be influenced by factors like ligand choice and reaction conditions. baranlab.org
Selective Nucleophilic Substitution: Conversely, conditions favoring Sₙ2-type reactions could be optimized to allow for the selective displacement of the bromomethyl group with various nucleophiles (e.g., azides, thiols, cyanides) without affecting the more inert vinylic bromide.
Table 2: Potential Selective Transformations and Research Challenges
| Target Bond | Reaction Type | Potential Reagents/Catalysts | Key Challenge |
|---|---|---|---|
| C3-Br | Suzuki Coupling | Pd(0) catalyst, boronic acids | Preventing side reactions at the bromomethyl group |
| C3-Br | Sonogashira Coupling | Pd(0)/Cu(I) catalyst, terminal alkynes | Catalyst poisoning and homocoupling |
| CH₂-Br | Nucleophilic Substitution (Sₙ2) | Azides, thiols, alkoxides, malonates | Controlling over-alkylation and elimination reactions |
| CH₂-Br | Organometallic Addition | Organocuprates | Avoiding reaction at the C3-Br position |
Integration into Flow Chemistry and Automation Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.demdpi.com For a molecule like this compound, where synthesis might involve exothermic or hazardous steps, flow chemistry is particularly appealing. sci-hub.se
Future research directions include:
Telescoped Synthesis: Developing a multi-step continuous flow system where the synthesis of the benzofuran, its subsequent bromination, and even further derivatization occur sequentially without isolating intermediates. uc.pt
Automated Reaction Optimization: Coupling flow reactors with automated systems and real-time analytical tools (e.g., inline IR or NMR spectroscopy) can enable high-throughput experimentation to rapidly identify optimal reaction conditions. researchgate.netmedium.com This approach, often guided by machine learning algorithms, accelerates process development significantly. researchgate.net
Table 3: Comparison of Batch Processing vs. Flow Chemistry for Heterocyclic Synthesis
| Parameter | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid dissipation of heat |
| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reactor volumes |
| Scalability | Often requires re-optimization | Linear scalability by running longer or in parallel |
| Process Control | Difficult to precisely control temperature/mixing | Precise control over residence time, temperature, pressure |
| Reproducibility | Can vary between batches | High reproducibility and consistency uc.pt |
Advanced Computational Design and Prediction for New Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting reactivity, elucidating reaction mechanisms, and guiding experimental design. pku.edu.cnrsc.org For this compound, computational studies can provide invaluable insights.
Future research should leverage these tools to:
Predict Bond Reactivity: Calculate and compare the bond dissociation energies (BDEs) of the C3-Br and CH₂-Br bonds to quantify their relative strengths and predict their susceptibility to radical or oxidative addition processes.
Model Transition States: Simulate the transition state energies for various reactions (e.g., oxidative addition of a palladium catalyst to either C-Br bond) to predict the kinetic favorability and regioselectivity of cross-coupling reactions. baranlab.orgacs.org
Design Novel Catalysts: Use computational screening to identify ligands for transition metals that could enhance the selectivity of transformations at one of the bromine sites.
Elucidate Reaction Mechanisms: DFT can help confirm or refute proposed reaction pathways, leading to a deeper understanding of the underlying chemical principles and facilitating more rational reaction development. pku.edu.cn
Table 4: Application of Computational Tools in Predicting Reactivity
| Computational Method | Predicted Property | Implication for Experimental Chemistry |
|---|---|---|
| DFT (B3LYP, M06-2X) | Bond Dissociation Energy (BDE) | Predicts which C-Br bond is weaker and more likely to cleave in radical reactions. |
| DFT Calculations | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient sites, predicting susceptibility to nucleophilic/electrophilic attack. |
| Transition State Theory | Activation Energy (ΔG‡) | Predicts the kinetic feasibility and rate of a reaction pathway, aiding in selectivity prediction. beilstein-journals.org |
| NBO Analysis | Natural Bond Orbital Charges | Quantifies the partial charges on atoms, helping to rationalize observed reactivity patterns. |
Q & A
What are the key considerations for optimizing the synthesis yield of 3-Bromo-2-(bromomethyl)-1-benzofuran?
Level: Basic
Answer:
Synthesis optimization typically involves:
- Stepwise bromination : Introducing bromine atoms sequentially to avoid over-halogenation. For example, bromination of 2-methyl-1-benzofuran precursors using N-bromosuccinimide (NBS) under controlled conditions .
- Catalyst selection : Transition metal catalysts (e.g., Pd) may enhance regioselectivity in multi-step syntheses, as seen in related benzofuran derivatives .
- Purification : Column chromatography or recrystallization to isolate the product from di-brominated byproducts.
- Reaction monitoring : Techniques like TLC or HPLC to track intermediate formation.
How can crystallographic data resolve ambiguities in the molecular structure of brominated benzofurans?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:
- Bond-length validation : Confirming bromine substitution patterns (e.g., C–Br bond lengths ~1.9 Å) .
- Intermolecular interactions : Identifying halogen bonding (Br···O/N) or π-π stacking, which influence crystal packing .
- Software tools : SHELX for refinement and ORTEP-III for visualization ensure accurate interpretation of thermal ellipsoids and disorder .
What experimental strategies mitigate contradictions in spectroscopic vs. crystallographic data?
Level: Advanced
Answer:
- Cross-validation : Compare NMR (e.g., H/C chemical shifts for Br environments) with SCXRD coordinates to confirm substituent positions .
- Dynamic effects : Address discrepancies (e.g., rotational isomers in NMR) using variable-temperature studies or DFT calculations .
- Error analysis : Apply R-factor metrics in SHELX to assess data reliability during refinement .
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
- Electrophilic sites : The benzylic bromine (2-bromomethyl group) is highly reactive in nucleophilic substitutions, while the aryl bromine (3-position) participates in Suzuki-Miyaura couplings .
- Steric effects : Bulkier ligands (e.g., SPhos) improve selectivity in Pd-catalyzed reactions with boronic acids .
- Case study : Methyl 3-bromo-2-(bromomethyl)propionate, a related compound, facilitates sultam synthesis via sequential substitution .
What are the best practices for characterizing thermal stability in brominated benzofurans?
Level: Basic
Answer:
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C typical for brominated aromatics).
- DSC : Identify melting points and phase transitions.
- Crystallographic correlation : Compare thermal parameters (e.g., U in SCXRD) to assess lattice stability .
How can researchers address low reproducibility in benzofuran crystallization?
Level: Advanced
Answer:
- Solvent screening : Use high-polarity solvents (e.g., DMSO/EtOH mixtures) to improve crystal growth .
- Seeding : Introduce microcrystals to control nucleation.
- Twinned data handling : SHELXL’s TWIN command resolves overlapping reflections in challenging datasets .
What role do non-covalent interactions play in the biological activity of brominated benzofurans?
Level: Advanced
Answer:
- Target binding : Halogen bonds (Br···protein residues) enhance binding affinity in enzyme inhibition studies (hypothetical based on structural analogs) .
- Lipophilicity : Bromine increases logP values, improving membrane permeability.
- Caution : While benzofurans are studied for bioactivity, specific data for this compound is limited; prioritize physicochemical characterization before biological assays .
How can researchers differentiate between regioisomers in benzofuran bromination products?
Level: Basic
Answer:
- NMR analysis : H NMR distinguishes benzylic (2-bromomethyl, δ ~4.3 ppm) vs. aryl bromines (3-position, deshielded aromatic protons) .
- Mass spectrometry : Isotopic patterns (Br peaks at m/z 79/81) confirm bromine count.
- Crystallography : Definitive regiochemical assignment via SCXRD .
What computational methods complement experimental data for brominated benzofurans?
Level: Advanced
Answer:
- DFT calculations : Optimize geometry and predict vibrational spectra (IR/Raman) for comparison with experimental data .
- Docking studies : Model interactions with biological targets using halogen-bonding parameters .
- Software : Gaussian or ORCA for energy minimization; Mercury for crystal packing visualization .
How should researchers handle discrepancies between theoretical and experimental dipole moments?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
